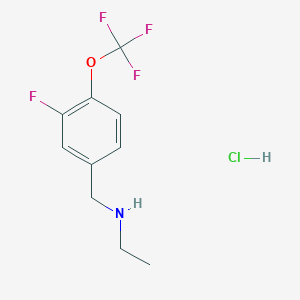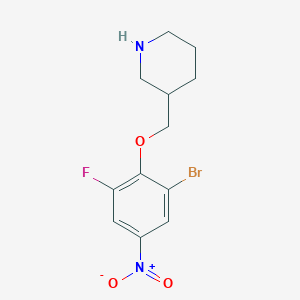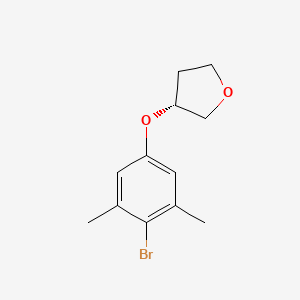
2-(3-Buten-1-yl)-4-methyl-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Buten-1-yl)-4-methyl-3-nitropyridine is an organic compound that belongs to the class of nitropyridines These compounds are characterized by the presence of a nitro group attached to a pyridine ring The specific structure of this compound includes a butenyl group at the second position and a methyl group at the fourth position of the pyridine ring, along with a nitro group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Buten-1-yl)-4-methyl-3-nitropyridine typically involves the nitration of 4-methylpyridine followed by the alkylation of the resulting nitro compound. One common method involves the following steps:
Nitration: 4-methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methyl-3-nitropyridine.
Alkylation: The nitro compound is then alkylated with 3-buten-1-yl bromide in the presence of a base such as potassium carbonate to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve industrial-grade quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Buten-1-yl)-4-methyl-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: 2-(3-Buten-1-yl)-4-methylpyridine-3-carboxylic acid.
Reduction: 2-(3-Buten-1-yl)-4-methyl-3-aminopyridine.
Substitution: 2-(3-Buten-1-yl)-4-methyl-3-alkoxypyridine.
Aplicaciones Científicas De Investigación
2-(3-Buten-1-yl)-4-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-Buten-1-yl)-4-methyl-3-nitropyridine depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects. The butenyl group can also participate in covalent bonding with biological targets, enhancing its activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Buten-1-yl)-4-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-3-nitropyridine: Lacks the butenyl group, limiting its applications in organic synthesis.
2-(3-Buten-1-yl)-3-nitropyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
2-(3-Buten-1-yl)-4-methyl-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of both the butenyl and nitro groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
2-but-3-enyl-4-methyl-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-4-5-9-10(12(13)14)8(2)6-7-11-9/h3,6-7H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKHPAYQSGMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CCC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-Iodophenyl)methyl]cyclopentanamine](/img/structure/B8127660.png)







![N-tert-Butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide](/img/structure/B8127727.png)

